molecular formula C10H18N2O3 B12335937 tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate

Cat. No.: B12335937
M. Wt: 214.26 g/mol
InChI Key: CWPKANIQLBZAMM-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 3-amino-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6,11H2,1-3H3

InChI Key

CWPKANIQLBZAMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate typically involves the protection of the piperidine ring’s amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of bases and nucleophilic reagents under controlled temperatures .

Chemical Reactions Analysis

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate can be compared with similar compounds like:

Biological Activity

Tert-butyl 3-amino-4-oxopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an amino group and a tert-butyl ester. Its molecular formula is C11H19N1O3C_{11}H_{19}N_{1}O_{3}, and it has a molecular weight of approximately 215.28 g/mol. The presence of the amino group enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the functionalization of piperidine derivatives. For instance, one synthetic route involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with amine reagents under controlled conditions to yield the desired product.

Research indicates that compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation. This compound may interact with various biological targets, such as:

  • Enzymes: Potential inhibition of kinases and proteases involved in critical cellular processes.
  • Receptors: Modulation of trace amine-associated receptors (TAARs), which play roles in neurotransmission and may influence psychiatric disorders.

Therapeutic Potential

The compound has been explored for its therapeutic applications in several areas:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, indicating potential use in developing new antibiotics.
  • Neurological Disorders: Given its interaction with TAARs, there is interest in evaluating its efficacy in models of psychosis and schizophrenia.

Comparison of Biological Activities

Compound NameMolecular FormulaNotable Biological Activity
This compoundC11H19N1O3Potential enzyme inhibitor
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylateC12H21N1O3Protein tyrosine kinase inhibitor
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylateC10H16BrN1O3Antimicrobial activity

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a pathway for further drug development.
  • Neuropharmacological Assessment:
    In vivo studies using genetically modified rats (DAT-KO) demonstrated that compounds similar to tert-butyl 3-amino-4-oxopiperidine could reduce hyperlocomotion associated with psychosis-like behaviors. This suggests a potential role in treating schizophrenia or related disorders.

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